2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol
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Overview
Description
2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol is an organic compound characterized by the presence of benzylsulfinyl and bis(4-chlorophenyl) groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol typically involves the reaction of benzylsulfinyl chloride with 1,1-bis(4-chlorophenyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether under an inert atmosphere.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification or alkyl halides for alkylation.
Major Products
Oxidation: 2-(Benzylsulfonyl)-1,1-bis(4-chlorophenyl)-1-ethanol.
Reduction: 2-(Benzylthio)-1,1-bis(4-chlorophenyl)-1-ethanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the bis(4-chlorophenyl) groups may interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1,1-bis(4-chlorophenyl)-1-ethanol: Similar structure but with a sulfide group instead of a sulfinyl group.
2-(Benzylsulfonyl)-1,1-bis(4-chlorophenyl)-1-ethanol: Similar structure but with a sulfone group instead of a sulfinyl group.
1,1-Bis(4-chlorophenyl)-2-(phenylsulfinyl)ethanol: Similar structure but with a phenylsulfinyl group instead of a benzylsulfinyl group.
Uniqueness
2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol is unique due to the presence of both benzylsulfinyl and bis(4-chlorophenyl) groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfinyl-1,1-bis(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O2S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-26(25)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYABQOTGJEBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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